Tolpadol - 77502-27-3

Tolpadol

Catalog Number: EVT-431931
CAS Number: 77502-27-3
Molecular Formula: C28H26N4O2
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Tolpadol involves several methodologies that can yield the desired compound with high purity and yield. One notable method includes the reaction of specific pyrimidine derivatives with thiadiazole or oxadiazole intermediates. The general synthetic route can be summarized as follows:

  1. Starting Materials: The synthesis typically begins with 4,6-di-tertiary-butyl-5-hydroxy-pyrimidines.
  2. Reagents: Key reagents include thiomethoxy compounds and various alkylating agents.
  3. Reaction Conditions: The reactions are often carried out under controlled temperatures (typically at room temperature to moderate heating) and may require inert atmospheres to prevent oxidation.
  4. Isolation and Purification: Post-reaction, the product is usually isolated through crystallization or chromatography techniques to ensure purity.

For example, a preferred synthetic pathway involves the formation of a thiomethoxy derivative through nucleophilic substitution reactions, followed by purification steps such as recrystallization from suitable solvents .

Molecular Structure Analysis

Tolpadol's molecular structure is characterized by a pyrimidine ring substituted at the 4 and 6 positions with bulky tert-butyl groups and a hydroxyl group at the 5 position. The presence of these substituents affects both the steric and electronic properties of the molecule, which in turn influences its reactivity and interaction with biological targets.

  • Molecular Formula: C14_{14}H18_{18}N4_{4}O
  • Molecular Weight: Approximately 270.32 g/mol
  • Structural Features:
    • Pyrimidine core provides basicity.
    • Hydroxyl group contributes to hydrogen bonding capabilities.
    • Tertiary butyl groups enhance lipophilicity.

The three-dimensional conformation of Tolpadol can be analyzed using computational chemistry methods to predict its interaction with target proteins .

Chemical Reactions Analysis

Tolpadol participates in various chemical reactions that are significant for its biological activity:

  1. Acid-Base Reactions: Due to the presence of the hydroxyl group, Tolpadol can act as both an acid and a base, facilitating proton transfer reactions.
  2. Nucleophilic Substitutions: The pyrimidine nitrogen can undergo nucleophilic substitutions, making it reactive towards electrophiles.
  3. Redox Reactions: In certain conditions, Tolpadol can participate in redox reactions, which may alter its biological efficacy.

These reactions are crucial for understanding how Tolpadol interacts within biological systems and contributes to its pharmacological properties .

Mechanism of Action

Tolpadol's mechanism of action primarily revolves around its role as an inhibitor of leukotriene biosynthesis, which is pivotal in inflammatory responses:

  • Target Enzymes: It inhibits enzymes involved in the conversion of arachidonic acid to leukotrienes, notably lipoxygenase.
  • Biological Effects: By blocking leukotriene production, Tolpadol exhibits anti-inflammatory effects, reducing symptoms associated with asthma and allergic reactions.
  • Pharmacodynamics: The compound's efficacy is linked to its ability to modulate immune responses through cytokine production inhibition.

Quantitative studies often utilize assays measuring leukotriene levels in biological samples post-treatment with Tolpadol to establish its effectiveness .

Physical and Chemical Properties Analysis

Tolpadol exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents such as methanol and ethanol but less soluble in water due to hydrophobic tert-butyl groups.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Experimental data suggest a melting point range indicative of crystalline structure stability.

These properties are essential for formulating Tolpadol into pharmaceutical preparations .

Applications

Tolpadol has potential applications across various fields:

  1. Pharmaceuticals: Its primary application lies in treating inflammatory conditions such as asthma and allergies due to its leukotriene antagonistic properties.
  2. Research Tools: It serves as a valuable tool in biochemical research for studying leukotriene pathways and their implications in disease models.
  3. Diagnostic Agents: Ongoing research explores its utility as a diagnostic agent in imaging techniques due to its chemical properties.

Future developments may expand Tolpadol's applications into other therapeutic areas, including cancer treatment and chronic inflammatory diseases .

Historical Development & Academic Significance of Tolperisone

Evolution of Centrally Acting Muscle Relaxants: Contextualizing Tolperisone's Discovery

The development of tolperisone hydrochloride (2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one) in 1956 by Hungarian researchers at Gedeon Richter Ltd. represented a strategic departure from classical muscle relaxants like mephenesin or benzodiazepines. Early pharmacological evaluations in 1958 demonstrated its unique central anti-nicotine action without parasympatholytic effects, distinguishing it from existing agents [3] [8]. By 1961, Pórszász established its specific interneuron-blocking activity in spinal cats, inhibiting hyperreflexia induced by strychnine (20 µg/kg IV) through modulation of multineuronic synapses—particularly those involving Renshaw cells and inhibitory interneurons [3]. This mechanism contrasted sharply with GABA-ergic drugs like baclofen, as tolperisone lacked sedative properties while normalizing pathological reflexes. Its 1960s clinical introduction under trade names like Mydocalm® marked the birth of a novel chemotype targeting spasticity without impairing voluntary muscle function or consciousness [3] [4].

Table 1: Key Milestones in Tolperisone Development

YearEventSignificance
1956Synthesis by Gedeon Richter chemistsFirst piperidine-based muscle relaxant
1958Characterization of central anti-nicotine actionIdentified non-parasympatholytic spasmolytic profile
1961Inhibition of strychnine-induced hyperreflexia demonstratedConfirmed spinal interneuron targeting
1960sMarket launch as Mydocalm®First clinical use for neurological spasticity

Structural Innovations in Piperidine Derivatives: Tolperisone's Chemotypic Lineage

Tolperisone’s core structure comprises a piperidine moiety linked to a β-aminoketone framework with an asymmetric carbon adjacent to the carbonyl group—a configuration enabling stereoselective interactions with ion channels [4] [8]. Unlike earlier rigid alkaloids, its flexible aryl alkyl ketone architecture allowed optimization of membrane permeability and target engagement. The 4-methylphenyl group at R1 proved critical for sodium channel blocking potency, while the methyl-piperidine at R3 enhanced CNS penetration [6]. Crucially, the chiral center (C2) influences pharmacodynamics: animal studies revealed the dextrorotatory enantiomer exhibits reduced efficacy compared to the levo form or racemate, though clinical formulations use racemic mixtures due to in vivo interconversion [4].

This chemotype inspired derivatives like eperisone (R1=ethyl, R2=H), inaperisone (cyclopropyl), and silperisone (organosilicone), but tolperisone remains the structural reference. Analytical separation techniques—including chiral HPLC with (R)-naphthylethylcarbamate-β-cyclodextrin stationary phases—enabled isolation of enantiomers for study, confirming stereospecific binding to voltage-gated channels [4] [8].

Table 2: Structural Comparison of Tolperisone Analogues

CompoundR1 SubstituentR2 ModificationKey Property
Tolperisone4-methylphenylNonePrototype Na⁺/Ca²⁺ channel blocker
Eperisone4-ethylphenylNoneEnhanced metabolic lability
Inaperisone4-methylphenylCyclopropylIncreased CNS selectivity
Lanperisone4-fluorophenylNoneImproved oral bioavailability

Paradigm Shifts in Spasticity Management: Tolperisone's Role in Neuropharmacology

Tolperisone reshaped spasticity treatment by introducing non-sedative neuromodulation. Pre-1960s therapies relied on general CNS depressants; tolperisone selectively inhibited pathological reflexes via dual ion channel blockade: it suppresses voltage-gated sodium channels (VGSCs) in spinal neurons and N-type calcium channels (Cav2.2) in presynaptic terminals, reducing excitatory neurotransmitter release without global inhibition [3] [4]. This mechanism was elucidated in 2005 when patch-clamp studies revealed 50% VGSC inhibition at 10 µM concentrations in rat spinal cord slices [1].

Clinically, the 2012 EMA review cemented its niche. While rejecting claims for vascular disorders or cerebral palsy due to insufficient evidence, the agency endorsed tolperisone for post-stroke spasticity based on Stamenova’s trial: a 32% reduction in Ashworth Scale scores vs. 14% for placebo (p<0.0001) [7] [9]. This established it as a first-line agent for stroke-related muscle rigidity. Additionally, comparative studies demonstrated superiority over thiocolchicoside in acute low back pain: tolperisone yielded greater improvements in finger-to-floor distance (39.72 cm vs 42.85 cm baseline, p=0.0001) and articular excursion [5]. Its lack of GABAergic activity prevents baclofen-like muscle weakness, enabling long-term use without disuse atrophy—validating a mechanism-driven approach to spasticity [9].

Table 3: Clinical Evidence Supporting Tolperisone’s Neuropharmacological Role

Study TypeKey FindingImpact
Stamenova et al. (2012)32% reduction in Ashworth scores vs. 14% placebo (p<0.0001) in stroke spasticityEMA approval restricted to post-stroke indication
Pratzel et al. (1996)Significant pain reduction in reflex muscle spasm vs. placeboValidated non-sedative analgesic action
Bajaj vs. ThiocolchicosideSuperior improvement in spinal mobility (p=0.0001)Established efficacy in acute musculoskeletal spasm
Svensson et al. (2003)Reduced experimental jaw-muscle pain intensityDemonstrated peripheral and central analgesic mechanisms

The drug’s academic significance extends beyond therapy: it became a tool compound for studying spinal reflex arcs. Research in decerebrated rats showed 5–10 mg/kg IV tolperisone depressed group II flexor reflexes by 75% within 2 minutes—implicating noradrenergic modulation in spasticity [3]. Thus, while modern guidelines like those from the Spanish Society of Neurology rate evidence for multiple sclerosis as "not well documented," tolperisone remains a cornerstone in neuropharmacology for its target selectivity and clinical utility in defined populations [3] [7].

Properties

CAS Number

77502-27-3

Product Name

Tolpadol

IUPAC Name

2-methyl-N-[2-[(2-methylbenzoyl)amino]-1,2-dipyridin-4-ylethyl]benzamide

Molecular Formula

C28H26N4O2

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C28H26N4O2/c1-19-7-3-5-9-23(19)27(33)31-25(21-11-15-29-16-12-21)26(22-13-17-30-18-14-22)32-28(34)24-10-6-4-8-20(24)2/h3-18,25-26H,1-2H3,(H,31,33)(H,32,34)

InChI Key

XOCZGIFMFBFPGQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC(C2=CC=NC=C2)C(C3=CC=NC=C3)NC(=O)C4=CC=CC=C4C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C2=CC=NC=C2)C(C3=CC=NC=C3)NC(=O)C4=CC=CC=C4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.